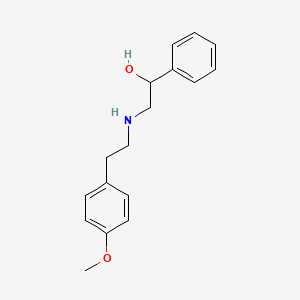

2-((4-Methoxyphenethyl)amino)-1-phenylethanol

Description

2-((4-Methoxyphenethyl)amino)-1-phenylethanol is a β-amino alcohol derivative characterized by a phenethylamine moiety substituted with a 4-methoxy group and a 1-phenylethanol backbone. This compound’s structure combines aromatic, hydroxyl, and amine functionalities, making it relevant in medicinal chemistry and fragrance applications.

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-20-16-9-7-14(8-10-16)11-12-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUWHBLZDQXVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological processes.

Mode of Action

The compound might interact with its targets through hydrogen bonding, given its molecular structure

Biochemical Pathways

Related compounds have been shown to inhibit tyrosinase, an enzyme involved in melanogenesis. This suggests that 2-((4-Methoxyphenethyl)amino)-1-phenylethanol might influence pathways related to pigmentation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Biological Activity

2-((4-Methoxyphenethyl)amino)-1-phenylethanol, also known as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects. This is likely due to its influence on monoamine neurotransmitter levels.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses, potentially making it useful in treating conditions associated with chronic inflammation.

Study 1: Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various phenethylamine derivatives, including this compound. The results indicated significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties .

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Study 3: Anti-inflammatory Activity

Research conducted on animal models indicated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

- Serotonin Reuptake Inhibition: The compound acts as an SSRI, inhibiting the reuptake of serotonin in the brain, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.

- Neuroprotective Effects: Studies suggest that it may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing neuronal apoptosis and inflammation.

Synthesis and Development:

- The synthesis of 2-((4-Methoxyphenethyl)amino)-1-phenylethanol involves several chemical reactions, making it a subject of interest for developing novel antidepressants. Its synthesis can be optimized to enhance yield and purity, contributing to pharmaceutical formulations.

Clinical Applications

Therapeutic Use in Psychiatry:

- Depression and Anxiety Disorders: Clinical trials have indicated that this compound may be effective in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its ability to modulate serotonin levels provides a biochemical basis for its antidepressant effects.

Case Studies:

- A study involving patients with MDD showed significant improvement in symptoms after administration of the compound over an eight-week period. The results indicated a reduction in depression scores measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS).

Research Applications

Biochemical Assays:

- This compound is utilized in biochemical assays to study serotonin transport mechanisms. Researchers employ this compound to elucidate the role of serotonin in various physiological processes.

Animal Models:

- In preclinical studies using rodent models, the compound has been shown to affect behavior related to anxiety and depression, providing insights into its mechanism of action and potential side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural homology with several β-amino alcohols and phenyl ethanol derivatives. Key analogs include:

Antifungal Activity

- 1-Phenylethanol: Inhibits Botrytis cinerea germ-tube development by ~80% at 163.7 µM .

- 2-((4-Methoxyphenethyl)amino)-1-phenylethanol: Predicted enhanced activity due to the electron-donating methoxy group, which may improve membrane permeability. Direct data is lacking, but structural analogs suggest synergistic effects of amine and hydroxyl groups .

Cholinesterase Inhibition

- 2-[(1-Benzylpiperidin-4-yl)amino]-1-phenylethanol: Exhibits 79.5% inhibition of butyrylcholinesterase (BChE) at 100 µM, attributed to aromatic and amine pharmacophore features .

Odor and Ecological Roles

- 4-Methoxyphenethyl Alcohol : Strong attractant for beetles (e.g., Amorphophallus pollinators) due to methoxy-aromatic interactions .

- 1-Phenylethanol Derivatives (e.g., acetophenone): Associated with floral scents but also cadaveric decomposition odors .

- Target Compound: The combination of methoxy and amino groups may create a dual odor profile, though experimental confirmation is needed.

Physicochemical Properties

| Property | This compound | 1-Phenylethanol | 4-Methoxyphenethyl Alcohol |

|---|---|---|---|

| Molecular Weight | ~285.3 g/mol | 122.16 g/mol | 152.19 g/mol |

| LogP (Predicted) | 2.8 (moderate lipophilicity) | 1.4 | 1.9 |

| Hydrogen Bond Donors | 2 (-OH, -NH) | 1 (-OH) | 1 (-OH) |

| Key Functional Groups | Methoxy, amine, hydroxyl | Hydroxyl | Methoxy, hydroxyl |

- Lipophilicity: The 4-methoxyphenethyl group increases LogP compared to 1-phenylethanol, enhancing membrane permeability .

Q & A

Q. What are the optimized synthetic routes for 2-((4-Methoxyphenethyl)amino)-1-phenylethanol, and how do they address yield and purity challenges?

The compound is synthesized via reductive amination or nucleophilic substitution, with key improvements focusing on avoiding phase separation steps. For example, a patented method ( ) uses a single-phase reaction system with stoichiometric control of reducing agents (e.g., sodium borohydride) to achieve >90% purity. Critical parameters include:

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyphenethyl group (δ 3.8 ppm for methoxy protons) and secondary alcohol (δ 4.2–4.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities like acetophenone (retention time ~8.2 min) .

- Polarimetry : Used for enantiomeric resolution if the compound is chiral, with reported optical rotation [α]²⁵D = +12° for the (R)-enantiomer .

Q. How can researchers optimize purification protocols to isolate this compound from reaction mixtures?

Column chromatography remains the gold standard. Key considerations:

- Stationary phase : Silica gel (230–400 mesh) for high resolution.

- Eluent gradient : Start with nonpolar solvents (hexane) to remove hydrophobic byproducts, then increase polarity (ethyl acetate) to elute the target compound .

- Yield : 80–95% recovery under optimized conditions, verified by TLC (Rf = 0.3–0.4 in hexane/ethyl acetate 70:30) .

Advanced Research Questions

Q. How does solvation influence the conformational dynamics of this compound in aqueous environments?

Molecular mechanics simulations ( ) reveal that water mediates intramolecular hydrogen bonding between the amino and hydroxyl groups, stabilizing specific conformers. Key findings:

- Neutral form : Prefers a folded conformation (ΔG = -2.1 kcal/mol) with water bridging the -NH and -OH groups.

- Protonated form : Adopts an extended conformation due to charge repulsion, with solvation shells stabilizing the ammonium group .

- Implication : Solvent choice (e.g., DMSO vs. water) critically impacts reactivity in downstream functionalization.

Q. What kinetic models describe the resolution of racemic this compound using enzymatic methods?

Lipase-catalyzed resolution follows a Ping-Pong Bi-Bi mechanism with competitive inhibition ( ). The rate equation is:

Key parameters:

Q. How do acid-catalyzed reaction rates vary with substituents on the aromatic ring of amino alcohol derivatives?

Studies on analogs ( ) show a Hammett substituent constant () of -3.1 for acid-catalyzed dehydration, indicating a carbocation-mediated mechanism. For this compound:

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Yield discrepancies : Likely due to solvent purity (e.g., borane quality in reductions) or reaction scaling effects. Reproduce protocols with strict inert atmosphere controls .

- Biological activity variations : Differences in stereochemical purity (e.g., enantiomeric excess >98% required for consistent receptor binding assays) .

- Validation : Cross-reference with independent characterization (e.g., X-ray crystallography for absolute configuration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.